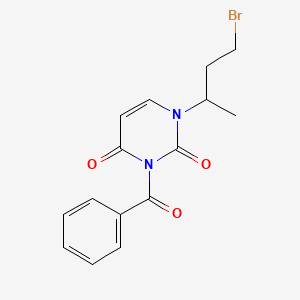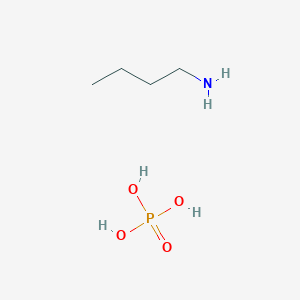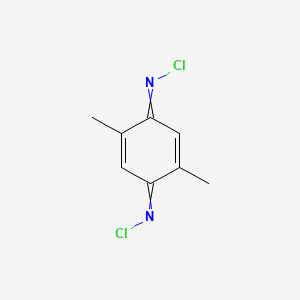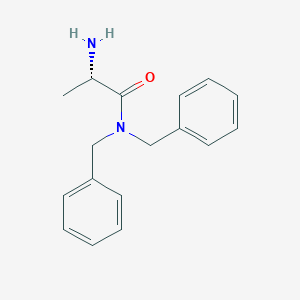![molecular formula C33H44OSn B14255670 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol CAS No. 460984-08-1](/img/structure/B14255670.png)
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol is a complex organotin compound characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and a prop-2-en-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where one or more of the 2-methyl-2-phenylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol exerts its effects is primarily through its ability to form stable complexes with various biological molecules. The tin atom can coordinate with different ligands, affecting the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methyl-2-phenylpropyl)stannane: A precursor to 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol, used in similar applications.
Triphenyltin hydroxide: Another organotin compound with antimicrobial properties.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Uniqueness
This compound is unique due to its specific combination of a tin atom with three bulky 2-methyl-2-phenylpropyl groups and a reactive prop-2-en-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
460984-08-1 |
|---|---|
Molekularformel |
C33H44OSn |
Molekulargewicht |
575.4 g/mol |
IUPAC-Name |
3-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-ol |
InChI |
InChI=1S/3C10H13.C3H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4;/h3*4-8H,1H2,2-3H3;1-2,4H,3H2; |
InChI-Schlüssel |
FTFZVDXGLZUKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C=CCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


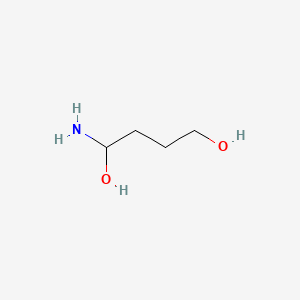

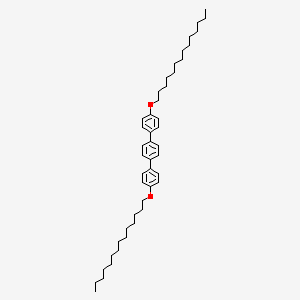
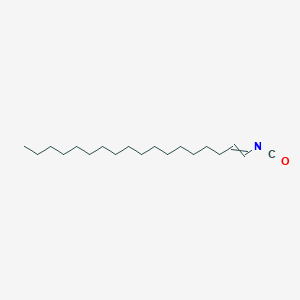
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
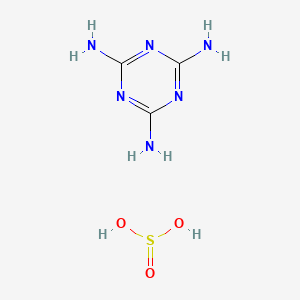
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

